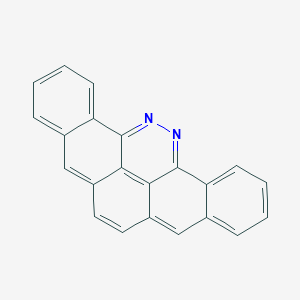
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, also known as this compound, is a useful research compound. Its molecular formula is C22H12N2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Anthra(9,1,2-cde)benzo(h)cinnoline has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that this compound may interfere with DNA replication and transcription processes, leading to cell cycle arrest and subsequent cell death in various cancer cell lines .
DNA Interaction and Mutagenicity
This compound is recognized for its ability to interact with DNA, which raises concerns regarding its mutagenic potential. It has been classified as a potential human carcinogen due to its capacity to induce DNA mutations and cellular damage . Understanding these interactions is crucial for evaluating the safety and therapeutic potential of anthracene derivatives in drug development.
Materials Science
Organic Electronics
this compound is being explored in the field of organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in electronic devices .
Photoluminescent Properties
The photoluminescent characteristics of this compound are also of interest. Research shows that this compound exhibits strong fluorescence, which can be harnessed for various applications such as sensors and imaging agents in biological systems .
Environmental Studies
Pollutant Detection
Given its structural properties, this compound can be utilized as a marker for environmental pollution studies. Its presence in soil and water samples can indicate contamination by polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants resulting from industrial activities .
Biodegradation Studies
Research into the biodegradation of anthracene derivatives like this compound is essential for understanding their environmental impact. Studies suggest that certain microbial strains can degrade these compounds, providing insights into bioremediation strategies for contaminated sites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Efficacy Study (2020) | Investigated the cytotoxic effects on breast cancer cells | Induced apoptosis via DNA damage mechanisms |
| Organic Electronics Research (2021) | Explored the use of this compound in OLEDs | Demonstrated high efficiency and stability in device performance |
| Environmental Impact Assessment (2022) | Analyzed soil samples for PAH contamination | Detected significant levels of this compound indicative of industrial runoff |
Eigenschaften
CAS-Nummer |
189-58-2 |
|---|---|
Molekularformel |
C22H12N2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H |
InChI-Schlüssel |
COEVWYGSNZUYPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
Key on ui other cas no. |
189-58-2 |
Synonyme |
Anthra[9,1,2-cde]benzo[h]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















